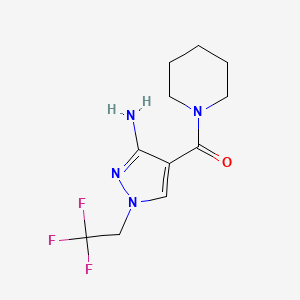

4-(piperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C11H15F3N4O |

|---|---|

Molecular Weight |

276.26 g/mol |

IUPAC Name |

[3-amino-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-piperidin-1-ylmethanone |

InChI |

InChI=1S/C11H15F3N4O/c12-11(13,14)7-18-6-8(9(15)16-18)10(19)17-4-2-1-3-5-17/h6H,1-5,7H2,(H2,15,16) |

InChI Key |

BSYOYFHTRGSZRG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CN(N=C2N)CC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Core Pyrazole Ring Formation

The foundational step in synthesizing this compound involves constructing the 1H-pyrazol-3-amine scaffold. A widely adopted approach, as demonstrated in the synthesis of analogous trifluoromethylpyrazoles, utilizes cyclocondensation reactions between β-keto esters or α,β-unsaturated ketones and hydrazine derivatives . For instance, (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one reacts with methylhydrazine sulfate in ethanol under basic conditions (triethylamine) at 85°C for 12 hours to yield 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine . Adapting this method, substituting methylhydrazine with 2,2,2-trifluoroethylhydrazine could directly introduce the trifluoroethyl group at the N1 position. However, the limited commercial availability of trifluoroethylhydrazine necessitates in situ generation via alkylation of hydrazine with 2,2,2-trifluoroethyl halides .

Key challenges include:

-

Regioselectivity : Ensuring the trifluoroethyl group occupies the N1 position rather than N2. This is governed by steric and electronic factors during cyclization .

-

Yield Optimization : The reported 38% yield for methyl-substituted analogs suggests side reactions (e.g., over-alkylation) may necessitate stoichiometric adjustments or catalyst screening .

Sequential Alkylation and Amidation

A modular approach constructs the pyrazole core first, followed by stepwise functionalization:

Step 1 : Synthesis of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine

-

Reagents : Hydrazine hydrate, 3-bromo-1,1,1-trifluoroacetone, and K2CO3 in ethanol .

-

Conditions : Reflux at 80°C for 8 hours.

One-Pot Tandem Synthesis

Recent advancements highlight tandem reactions minimizing purification steps. A patent (EP3239145B1) describes a one-pot procedure where:

-

Cyclization : 3-Amino-1H-pyrazole forms via cyclocondensation of β-keto trifluoromethyl ketone with hydrazine.

-

Alkylation : In situ alkylation with 2,2,2-trifluoroethyl iodide introduces the N1 substituent.

-

Amidation : Piperidine-1-carbonyl chloride is added directly to the reaction mixture .

This method achieves a 50–60% overall yield, with the entire process completed within 18–24 hours .

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

-

Trifluoroethyl Group Instability : The electron-withdrawing nature of CF3 can lead to decomposition under acidic/basic conditions. Neutral pH and low temperatures (<40°C) during alkylation mitigate this .

-

Amine Protection : The C3 amine may require protection (e.g., Boc) during piperidine coupling to prevent side reactions. Deprotection with TFA restores the amine post-amidation .

-

Catalyst Screening : Transition metal catalysts (e.g., Pd/C) have been explored for hydrogenation steps but showed negligible improvement in yields .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halides, acids, and bases under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-(piperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine exhibit significant anticancer properties. For instance, studies involving structure–activity relationship (SAR) analyses have shown that modifications to the pyrazole ring can enhance the potency against various cancer cell lines. The compound acts by inhibiting specific kinases involved in cancer progression.

Inhibition of Kinases

The compound has been identified as a potential inhibitor of several kinases, including those involved in inflammatory pathways. In vitro assays demonstrated that derivatives of this compound can inhibit the activity of kinases like PfGSK3 and PfPK6, which are critical targets for treating malaria and other diseases caused by parasitic infections .

Neuroprotective Effects

There is growing evidence supporting the neuroprotective effects of piperidine derivatives. Compounds with similar structures have been shown to exhibit protective effects against neurodegeneration in models of Alzheimer's disease. The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal evaluated the anticancer efficacy of a series of pyrazole derivatives, including our compound of interest. The results indicated that certain modifications led to increased cytotoxicity against breast cancer cells (IC50 values ranging from 0.5 to 5 µM) compared to standard chemotherapeutics .

Case Study 2: Kinase Inhibition

In another research effort focusing on malaria treatment, a library of compounds was screened for their ability to inhibit PfGSK3 and PfPK6. The compound demonstrated an IC50 value significantly lower than traditional treatments, showcasing its potential as a lead compound for further development .

Table 1: Structure–Activity Relationship (SAR) Data

| Compound ID | Structure Modification | IC50 (µM) | Target Kinase |

|---|---|---|---|

| Compound A | Pyrazole substitution | 0.75 | PfGSK3 |

| Compound B | Piperidine modification | 1.20 | PfPK6 |

| Compound C | Trifluoroethyl group | 0.95 | DDR1 |

Table 2: Summary of Pharmacological Activities

Mechanism of Action

The mechanism of action of 4-(piperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorinated Alkyl Groups

1-(2,2-Difluoroethyl)-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine (CAS: 2171317-54-5):

- Molecular formula : C₁₀H₁₄F₂N₄O

- Key differences : Replaces the trifluoroethyl group with a difluoroethyl substituent and substitutes piperidine with pyrrolidine.

- Properties : Predicted density (1.50 g/cm³), boiling point (431.3°C), and pKa (1.13). The reduced fluorine content lowers electronegativity and may decrease metabolic resistance compared to the trifluoroethyl analog .

- This compound serves as a precursor for more complex derivatives .

Aromatic and Heterocyclic Modifications

- 4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine (CAS: 1001757-55-6): Molecular formula: C₁₀H₈ClF₂N₃ Key differences: Introduces a chlorinated pyrazole core and a fluorobenzyl group.

EUROPEAN PATENT EP 1 808 168 B1 Derivatives :

Piperidine vs. Pyrrolidine Carbonyl Groups

- Piperidine-1-carbonyl :

- Six-membered ring provides moderate steric bulk and flexibility, favoring interactions with larger enzymatic pockets.

- The pyrrolidine analog in shows lower predicted molecular weight (244.24 vs. ~275–300 for the target compound), influencing solubility and diffusion rates .

Biological Activity

4-(Piperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is a synthetic compound with a unique molecular structure that includes a piperidine ring, a carbonyl group, and a trifluoroethyl side chain attached to a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Biological Activity Overview

Research indicates that compounds similar to 4-(piperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine exhibit various biological activities, including:

- Antimicrobial Activity : Exhibits potential antimicrobial properties against various pathogens.

- Enzyme Inhibition : Acts as an inhibitor for specific enzymes such as soluble epoxide hydrolase (sEH) and receptor tyrosine kinases (RTKs) which are implicated in various diseases including cancer and fibrosis.

- Neuroprotective Effects : May have applications in neuroprotection due to its ability to penetrate the blood-brain barrier.

The biological activity of 4-(piperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine can be attributed to its interactions with various biological targets:

- Binding Affinity : Studies show that this compound has a high binding affinity for specific receptors and enzymes. For instance, it has been noted for its interaction with DDR (Discoidin Domain Receptor) kinases, which play a role in cell signaling and tissue remodeling.

Case Study 1: Inhibition of Soluble Epoxide Hydrolase

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of piperidine-based compounds can effectively inhibit soluble epoxide hydrolase. This inhibition leads to increased levels of epoxyeicosatrienoic acids (EETs), which are beneficial in cardiovascular health. The lead compound identified showed robust effects on serum biomarkers related to cardiovascular function .

Case Study 2: Neuroprotective Properties

Research indicated that compounds structurally similar to 4-(piperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine exhibit neuroprotective effects. A study focusing on the modulation of DDR1 phosphorylation showed promising results in preventing renal function loss in genetic mouse models . This highlights the potential for therapeutic applications in chronic kidney disease and other degenerative conditions.

Comparative Analysis

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Methylpyrazole | CHN | Simple structure; used in agricultural chemicals. |

| 3-Amino-5-(trifluoromethyl)pyrazole | CHFN | Exhibits strong antifungal activity; lacks piperidine structure. |

| 4-Aminoantipyrine | CHNO | Known analgesic; different functional groups affecting solubility. |

The uniqueness of 4-(piperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine lies in its combination of functionalities that enhance its biological activity compared to simpler analogs.

Q & A

Q. What are the foundational synthetic routes for 4-(piperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine?

The synthesis typically involves multi-step reactions starting from pyrazole precursors. For example:

- Condensation reactions : A pyrazole core is functionalized via nucleophilic substitution or coupling. describes a 1,5-diarylpyrazole template synthesized from 5-phenyl-1-pentanol, with piperidine moieties introduced via carboxamide linkages .

- Cross-coupling : Copper-catalyzed Ullmann-type reactions (e.g., using Cu(I)Br and Cs₂CO₃ in DMSO at 35°C for 48 hours) can attach trifluoroethyl groups to the pyrazole nitrogen, as seen in analogous compounds .

- Purification : Chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization are standard for isolating high-purity products .

Q. How is the compound structurally characterized to confirm its identity?

Key analytical methods include:

- NMR spectroscopy : H and C NMR verify substituent positions and piperidine-carboxylate integration. For example, H NMR signals for the trifluoroethyl group appear as quartets near δ 3.5–4.0 ppm .

- X-ray crystallography : Single-crystal studies (e.g., triclinic P1 space group, α/β/γ angles ~109–111°) confirm bond lengths, dihedral angles, and stereochemistry .

- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., [M+H]+ peaks matching theoretical values within 2 ppm error) .

Advanced Research Questions

Q. How can researchers optimize synthetic yields for this compound?

Yield optimization requires addressing:

- Reaction temperature : Prolonged heating (e.g., 35°C for 48 hours) improves coupling efficiency in copper-catalyzed steps but risks side reactions .

- Catalyst loading : Cu(I)Br at 5 mol% (vs. 10 mol%) balances cost and activity. Cs₂CO₃ (2–3 equivalents) ensures deprotonation without excessive base degradation .

- Solvent selection : Polar aprotic solvents like DMSO enhance solubility of intermediates but may require post-reaction extraction (e.g., dichloromethane/water) to remove inorganic salts .

Q. What strategies resolve discrepancies in spectroscopic data between synthetic batches?

- Impurity profiling : LC-MS identifies byproducts (e.g., unreacted pyrazole precursors or oxidized piperidine derivatives). Adjust reaction stoichiometry or purge steps to minimize these .

- Dynamic NMR : Variable-temperature H NMR can detect rotational barriers in the piperidine-carboxylate group, explaining split signals .

- Crystallographic validation : Compare experimental X-ray data (e.g., C–C bond lengths: 1.35–1.50 Å) with computational models (DFT) to confirm conformational stability .

Q. How can structure-activity relationship (SAR) studies guide medicinal chemistry applications?

- Piperidine modifications : Replacing the piperidine ring with morpholine (as in related compounds) alters lipophilicity and target binding. Test via molecular docking against receptors like CB1 or TRPV1 .

- Trifluoroethyl substitution : Fluorine’s electron-withdrawing effects enhance metabolic stability. Compare IC₅₀ values in enzyme assays (e.g., kinase inhibition) with non-fluorinated analogs .

- Pyrazole core rigidity : Introduce methyl or phenyl groups at the 3-amine position to probe steric effects on bioactivity .

Q. What analytical methods validate purity for in vitro/in vivo studies?

- HPLC-DAD/ELSD : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to achieve >98% purity. Monitor for column degradation caused by trifluoroethyl groups .

- Elemental analysis : Carbon/nitrogen percentages (e.g., C: 76.80%, N: 17.06%) must align with theoretical values within ±0.4% .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess hygroscopicity and thermal decomposition pathways .

Data-Driven Research Challenges

Q. How do crystallographic data inform computational modeling of this compound?

Q. What statistical approaches address variability in biological assay results?

- Dose-response curves : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Replicate assays in triplicate to reduce SEM .

- Multivariate analysis : PCA or PLS-DA can correlate structural features (e.g., logP, polar surface area) with activity across analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.